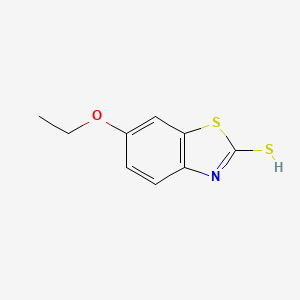

6-ethoxy-1,3-benzothiazole-2-thiol

Description

6-Ethoxy-1,3-benzothiazole-2-thiol (CAS 120-53-6; molecular formula: C₉H₉NOS₂) is a substituted benzothiazole derivative characterized by an ethoxy group at the 6-position and a thiol (-SH) group at the 2-position of the heterocyclic ring . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. Its structural features—a planar aromatic system with electron-donating (ethoxy) and nucleophilic (thiol) groups—enable diverse reactivity, including participation in nucleophilic substitution, metal coordination, and cross-coupling reactions.

The compound is synthesized via methods such as the condensation of 6-ethoxy-2-aminobenzothiazole with carbon disulfide under alkaline conditions, followed by thiolation . Applications include its role as a precursor in proteasome inhibitor studies (e.g., hydrolysis product in bioactivatable compounds) and as a ligand in cannabinoid receptor research .

Properties

IUPAC Name |

6-ethoxy-1,3-benzothiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOASVNMVYBSLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Molar ratios : 4-ethoxyaniline : CS₂ : S₈ = 1 : 1.0–2.0 : 1.0–3.0.

-

Temperature : 200–260°C, achieved over 30–80 minutes.

-

Pressure : 6–15 MPa, maintained for 2–5 hours.

-

Workup : The crude product is dissolved in alkali (e.g., NaOH), filtered to remove insoluble byproducts, and acidified to pH 4–5 to precipitate the thiol.

The reaction proceeds via cyclization, where sulfur facilitates the formation of the benzothiazole ring. The ethoxy group at the 6-position is retained throughout the process due to the stability of the ether linkage under these conditions.

Yield and Purity

An alternative route, referenced in patent US2868800A, involves the synthesis of this compound from 2-amino-4-ethoxythiophenol through oxidative condensation. This method, originally reported by Sebrell and Boord (1923), employs sodium hypochlorite (NaOCl) and ammonium hydroxide (NH₄OH) .

Reaction Protocol

-

Dissolution : 2-amino-4-ethoxythiophenol is dissolved in aqueous NaOH.

-

Oxidation : NaOCl solution is added dropwise to the alkaline mixture at 0–5°C.

-

Condensation : The mixture is stirred vigorously, and NH₄OH is introduced to stabilize intermediate sulfenamides.

-

Isolation : The product is filtered, washed, and dried under reduced pressure.

Key Observations

-

Temperature control : Critical to prevent decomposition (>5°C leads to side reactions).

-

Byproducts : Manganese dioxide (MnO₂) forms during oxidation and is removed via filtration.

Comparative Analysis of Synthetic Methods

Advantages and Limitations

-

High-pressure cyclization offers superior yields and scalability but requires specialized equipment.

-

Oxidative condensation is accessible for small-scale synthesis but suffers from lower efficiency and hazardous waste.

Industrial-Scale Production Considerations

Modern industrial practices favor the high-pressure method due to its alignment with green chemistry principles:

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1,3-benzothiazole-2-thiol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as halogens and alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-1,3-benzothiazole-2-thiol has been investigated for its potential as a bioactive molecule. Research indicates that it may have applications in drug discovery, particularly as an anticancer agent. Its mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins .

Case Study : A study evaluated the anticancer properties of various benzothiazole derivatives, including this compound. The results showed significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for further development .

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit antimicrobial properties. This compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial activity.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of benzothiazole derivatives. A reverse-phase HPLC method has been developed using acetonitrile and water as mobile phases, which is scalable for preparative separation and suitable for pharmacokinetic studies .

Case Study : A study demonstrated the successful application of HPLC methods to isolate impurities in samples containing this compound, showcasing its utility in quality control within pharmaceutical formulations .

Industrial Applications

The unique structural properties of this compound make it valuable in developing new materials with specific electronic or optical properties. Its derivatives are being explored for use in rubber production and other polymer applications due to their stability and reactivity .

Mechanism of Action

The mechanism of action of 6-ethoxy-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (-OCH₂CH₃) enhances electron density at the 6-position, favoring electrophilic aromatic substitution, whereas chloro (-Cl) and methanesulfonyl (-SO₂CH₃) groups increase electrophilicity, directing reactivity toward nucleophilic attack .

- Solubility : Ethoxy and methoxy derivatives exhibit higher solubility in organic solvents compared to sulfonyl or chloro analogues .

- Benzothiazole vs. Benzoxazole : Replacement of sulfur with oxygen in the benzoxazole core reduces aromatic stability and alters hydrogen-bonding capacity .

Reactivity Differences :

- The ethoxy derivative undergoes slower nucleophilic substitution compared to chloro analogues due to reduced leaving-group ability .

- The thiol group in this compound participates in disulfide bond formation and metal chelation, whereas sulfonyl groups in analogues like 6-methanesulfonyl-1,3-benzothiazole-2-thiol stabilize negative charges, enhancing ionic interactions .

Pharmaceutical Development

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-ethoxy-1,3-benzothiazole-2-thiol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions. For this compound, a plausible route starts with 2-amino-6-ethoxythiophenol, which reacts with CS₂ in ethanol under reflux to form the thiolated benzothiazole core. Adjusting reaction time (1–3 hours) and temperature (60–80°C) can mitigate side reactions like over-oxidation. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : NMR will show distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm). The thiol (-SH) proton may appear as a broad singlet (~δ 3.5 ppm) but is often absent due to exchange broadening.

- IR : Strong absorption bands for C-S (650–750 cm⁻¹), C-O-C (1050–1250 cm⁻¹), and S-H (2550–2650 cm⁻¹, if present).

- Mass Spectrometry : ESI-MS or EI-MS should confirm the molecular ion peak (e.g., m/z 213 for C₉H₉NOS₂) and fragmentation patterns (e.g., loss of -SH or ethoxy groups) .

Q. How can researchers differentiate this compound from structurally similar benzothiazoles during analysis?

- Methodological Answer : Use comparative chromatography (HPLC or TLC) with reference standards. Key differentiating factors include:

- Retention times : Ethoxy substituents increase hydrophobicity compared to methoxy or hydroxyl analogs.

- UV-Vis spectra : Substituent-dependent λmax shifts (e.g., ethoxy groups cause bathochromic shifts vs. chloro substituents) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs unique to the ethoxy-thiol structure .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Dose-response profiling : Test compounds across a broad concentration range (nM–μM) in multiple cell lines (e.g., MCF-7, HeLa) .

- Mechanistic studies : Use knockdown/knockout models to confirm target engagement (e.g., apoptosis pathways via caspase-3 activation assays).

- Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify trends or outliers .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G* level) to determine electron density maps. The thiol group (-SH) and ethoxy (-OCH₂CH₃) are electron-rich sites prone to electrophilic attack.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes like tyrosinase or kinases) to prioritize synthetic modifications for enhanced activity .

- SAR analysis : Compare substituent effects (e.g., ethoxy vs. methoxy) on reaction rates and product distributions .

Q. What experimental designs are recommended to study the oxidative stability of this compound under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours.

- Oxidative stress models : Expose the compound to H₂O₂ (0.1–1 mM) or cytochrome P450 enzymes to identify metabolites (e.g., sulfoxide/sulfone derivatives).

- Radical scavenging tests : Use DPPH or ABTS assays to evaluate antioxidant potential, which correlates with stability in reactive oxygen species (ROS)-rich environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.